1,3,5-tris(4-fluorophenyl)-1H-pyrazole
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Overview
Description
1,3,5-Tris(4-fluorophenyl)-1H-pyrazole is an organic compound characterized by a pyrazole ring substituted with three 4-fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-tris(4-fluorophenyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization in the presence of a suitable catalyst to yield the desired pyrazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Tris(4-fluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
1,3,5-Tris(4-fluorophenyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 1,3,5-tris(4-fluorophenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but studies often focus on its ability to modulate specific biochemical processes .
Comparison with Similar Compounds
- 1,3,5-Tris(4-chlorophenyl)-1H-pyrazole
- 1,3,5-Tris(4-bromophenyl)-1H-pyrazole
- 1,3,5-Tris(4-methylphenyl)-1H-pyrazole
Comparison: 1,3,5-Tris(4-fluorophenyl)-1H-pyrazole is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and physical properties. Compared to its chlorinated or brominated analogs, the fluorinated compound may exhibit different electronic properties, making it more suitable for specific applications in organic electronics and medicinal chemistry .
Properties
Molecular Formula |
C21H13F3N2 |
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Molecular Weight |
350.3 g/mol |
IUPAC Name |
1,3,5-tris(4-fluorophenyl)pyrazole |
InChI |
InChI=1S/C21H13F3N2/c22-16-5-1-14(2-6-16)20-13-21(15-3-7-17(23)8-4-15)26(25-20)19-11-9-18(24)10-12-19/h1-13H |
InChI Key |
DIAWNXZXJZWALA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)F |
Origin of Product |
United States |
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